molecular formula C12H18N2O B13270176 N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide

N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide

Cat. No.: B13270176
M. Wt: 206.28 g/mol
InChI Key: LRTACGDUXQZVAS-UHFFFAOYSA-N
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Description

N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide is a tertiary acetamide derivative featuring a 1-phenylethyl group and methyl/methylamino substituents on the nitrogen and α-carbon of the acetamide backbone.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C12H18N2O/c1-10(11-7-5-4-6-8-11)14(3)12(15)9-13-2/h4-8,10,13H,9H2,1-3H3

InChI Key

LRTACGDUXQZVAS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N(C)C(=O)CNC

Origin of Product

United States

Preparation Methods

Molecular Properties

Property Value
CAS No. 1605816-99-6 (hydrochloride)
Molecular Formula C12H19ClN2O (hydrochloride), C12H18N2O (base)
Molecular Weight 242.74 g/mol (hydrochloride), 206.28 g/mol (base)
IUPAC Name This compound;hydrochloride

Chemical Reactivity

Reaction Type Products
Hydrolysis N-methyl-2-(methylamino)acetic acid, 1-phenylethanamine
Nucleophilic Substitution Various derivatives

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-2-(methylamino)-N-(1-phenylethyl)acetic acid, while reduction may produce N-methyl-2-(methylamino)-N-(1-phenylethyl)ethanol.

Scientific Research Applications

N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and may serve as a lead compound for the development of new drugs.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound’s interactions with biological systems are investigated to understand its effects and potential therapeutic uses.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use, such as its role in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
N-(1-Phenylethyl)acetamide N-(1-phenylethyl), no methyl/methylamino groups C₁₀H₁₃NO Chiral resolution agent; [α]D²⁰ = −52.7 (CHCl₃)
N-Methyl-N-(2-methylphenyl)acetamide N-methyl, N-(2-methylphenyl) C₁₀H₁₃NO Unknown bioactivity; used in material science
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Dichlorophenyl and thiazolyl groups C₁₁H₈Cl₂N₂OS Structural mimic of benzylpenicillin; ligand applications
N-{2-[(3-Methoxyphenyl)amino]ethyl}acetamide Ethylamino linker with methoxyphenyl C₁₁H₁₆N₂O₂ Melatonergic ligand with improved solubility
N-Methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide Pyrrolidino-butynyl substituent C₁₃H₂₁N₂O Dual presynaptic antagonist/postsynaptic agonist at muscarinic receptors

Key Observations :

  • The additional methyl and methylamino groups may enhance solubility and modulate receptor binding compared to simpler analogs.
  • Biological Activity : Compounds with nitrogen-linked aromatic or heterocyclic groups (e.g., thiazolyl , methoxyphenyl ) exhibit receptor-targeted activity, suggesting the target compound could interact with CNS or metabolic receptors.

Physicochemical and Spectroscopic Properties

  • Optical Rotation : The (S)-enantiomer of N-(1-phenylethyl)acetamide exhibits [α]D²⁰ = −52.7 (c 0.33, CHCl₃), indicating strong chirality . The target compound’s stereochemistry would similarly influence its optical properties.
  • NMR Data: N-(1-phenylethyl)acetamide shows δ 1.5 (d, 3H, CH₃), 1.9 (s, 3H, COCH₃), and 7.1 (m, 5H, aromatic) in CDCl₃ . The methylamino group in the target compound would introduce additional splitting patterns.

Biological Activity

N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide, commonly referred to as a substituted amide, has garnered attention in scientific research due to its potential biological activities and pharmacological applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12_{12}H17_{17}ClN2_2O, with a complex structure that includes a methyl group, a methylamino group, and a phenylethyl moiety attached to an acetamide backbone. The compound's structural features contribute to its interaction with various biological targets.

This compound is hypothesized to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions are critical for mood regulation and reward pathways in the central nervous system. Preliminary studies indicate that the compound may modulate receptor activity, leading to potential therapeutic effects in psychiatric disorders and pain management .

Key Mechanisms:

  • Receptor Binding : The compound shows binding affinity towards serotonin and dopamine receptors, suggesting its role in neuropharmacology.
  • Enzymatic Interactions : It may influence enzyme activity related to neurotransmitter metabolism, further impacting synaptic transmission.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : The compound's structural similarities to psychoactive substances suggest potential applications in treating mood disorders and pain.
  • Analgesic Properties : Initial findings point towards analgesic effects, warranting further investigation into its efficacy as a pain management agent.
  • Potential for Drug Development : Its unique structure makes it a candidate for developing new therapeutic agents targeting central nervous system disorders .

Case Studies and Experimental Data

A study focusing on the synthesis of this compound highlighted its potential for producing enantiomerically pure compounds through asymmetric synthesis. The optimized method achieved over 88% conversion rates with high enantiomeric excess (ee), indicating its utility in drug development.

Study Aspect Findings
Synthesis Efficiency>88% conversion with >99% ee
Binding AffinityPreliminary interactions with serotonin receptors
Therapeutic PotentialInvestigated for analgesic and psychiatric uses

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
N-Methyl-N-(1-phenylethyl)acetamideLacks methylamino groupSimpler structure; less pharmacological complexity
2-(Methylamino)-2-phenyl-cyclohexanoneContains cyclohexanone moietyKnown psychoactive effects; used as an anesthetic
N,N-DimethyltryptamineIndole structure; two methyl groupsStrong hallucinogenic properties; different receptor targets
N,N-Diethyl-2-amino-3,3-diphenylbutanamideDiethyl substitution on aminePotential stimulant effects; different therapeutic focus

Q & A

Q. What are the recommended methods for synthesizing N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, starting with alkylation or amidation of precursor molecules. Key steps include:

  • Alkylation : Reacting acetamide derivatives with 1-phenylethylamine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Methylation : Introducing methyl groups via reductive amination or using methyl halides .
    Optimization focuses on controlling parameters like temperature (60–80°C), solvent polarity (e.g., acetonitrile or THF), and catalyst selection (e.g., Pd/C for hydrogenation). Purity is enhanced via column chromatography or recrystallization .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are most reliable?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of methylamino, phenylethyl, and acetamide groups. For example, a singlet at ~2.1 ppm (δ) corresponds to the N-methyl group .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 235) and monitors purity (>95%) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, though this requires high-quality single crystals .

Q. What preliminary biological activities have been observed in related acetamide derivatives?

Related compounds exhibit:

  • Anticancer Activity : Inhibition of kinases (e.g., EGFR) via competitive binding to ATP pockets .
  • Analgesic Effects : Modulation of opioid receptors, with IC₅₀ values in the micromolar range .
    These findings suggest potential targets for this compound, though specific assays (e.g., cell viability or receptor-binding studies) are needed .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Conflicting NMR or MS data may arise from tautomerism or impurities. Strategies include:

  • Complementary Techniques : Pair NMR with IR spectroscopy to confirm carbonyl stretches (~1650 cm⁻¹) or use high-resolution MS to rule out adducts .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • Crystallographic Validation : Resolve ambiguous stereochemistry via SHELX refinement .

Q. What reaction mechanisms dominate under varying pH conditions, and how do they impact yield?

  • Acidic Conditions : Protonation of the methylamino group reduces nucleophilicity, favoring SN1 pathways with carbocation intermediates. This may lower yield due to side reactions .
  • Basic Conditions : Deprotonation enhances nucleophilic attack at the acetamide carbonyl, promoting SN2 mechanisms. However, base-sensitive groups (e.g., esters) require careful pH control .
    Kinetic studies (e.g., monitoring via UV-Vis) and Arrhenius plots can quantify rate changes .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect pharmacological activity?

  • Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Increase metabolic stability but may reduce solubility. For example, chlorinated analogs show enhanced COX-2 inhibition .
  • Hydrophobic Substituents (e.g., -OCH₃): Improve blood-brain barrier penetration, critical for CNS-targeted drugs .
    Structure-activity relationship (SAR) studies using analogs with systematic substitutions are essential .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy ensures consistent reaction progression .
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., stoichiometry, agitation rate) to reduce impurity formation .
  • Crystallization Engineering : Control polymorphism via solvent-antisolvent ratios to ensure uniform crystal morphology .

Methodological Resources

  • Crystallography : Use SHELXL for refinement and Mercury for visualization .
  • SAR Modeling : Employ Schrödinger Suite or MOE for docking studies .
  • Synthetic Protocols : Refer to Organic Process Research & Development for scalable methods .

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